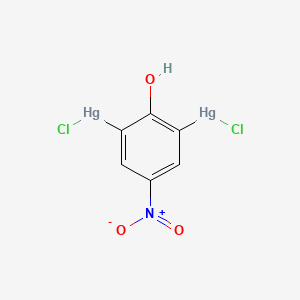
2,6-Dichloromercuri-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloromercuri-4-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2Hg2NO3 and its molecular weight is 609.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
2,6-Dichloromercuri-4-nitrophenol has been studied for its cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxic Activity : Research indicates significant inhibition of cell proliferation in human breast cancer cells. In a xenograft model, treatment resulted in a notable reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models induced by lipopolysaccharides (LPS). It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Biochemical Applications
In biochemical studies, this compound serves as a reagent for enzyme activity assays:
- Enzyme Inhibition Studies : It has been utilized to titrate creatine kinase from chicken breast muscle, where it reacts stoichiometrically with the enzyme, providing insights into enzyme kinetics and inhibition mechanisms .
Agricultural Applications
The compound is recognized for its insecticidal properties:
- Insecticide Development : As an intermediate in the synthesis of hexaflumuron, a benzoyl urea insecticide, this compound exhibits high insecticidal and ovicidal activity. It acts as a chitin synthesis inhibitor, making it effective against pests like bollworms .
Case Study 1: Cancer Treatment
Objective : Evaluate the anticancer effects of this compound in breast cancer models.
Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic profile. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .
Case Study 2: Infection Control
Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent .
Data Table: Overview of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmacology | Anticancer agent | Significant tumor size reduction |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Biochemistry | Enzyme activity assay | Stoichiometric reaction with creatine kinase |
| Agriculture | Insecticide development | High insecticidal activity against bollworms |
Eigenschaften
CAS-Nummer |
24579-93-9 |
|---|---|
Molekularformel |
C6H3Cl2Hg2NO3 |
Molekulargewicht |
609.18 g/mol |
IUPAC-Name |
chloro-[3-(chloromercurio)-2-hydroxy-5-nitrophenyl]mercury |
InChI |
InChI=1S/C6H3NO3.2ClH.2Hg/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-2,8H;2*1H;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
ZEIZCMQRCQKTFT-UHFFFAOYSA-L |
SMILES |
C1=C(C=C(C(=C1[Hg]Cl)O)[Hg]Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1[Hg]Cl)O)[Hg]Cl)[N+](=O)[O-] |
Key on ui other cas no. |
24579-93-9 |
Synonyme |
2,6-dichloromercuri-4-nitrophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















